1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOFCGWRUFQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Anthranilic Acid
Anthranilic acid undergoes N-alkylation with 2-chlorobenzyl bromide under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C for 6 h). The reaction proceeds via nucleophilic substitution, yielding N-(2-chlorobenzyl)anthranilic acid in 85–90% yield after recrystallization from ethanol.
Critical Parameters :
- Solvent : Dimethylformamide (DMF) optimizes solubility and reaction kinetics.
- Stoichiometry : A 1.2:1 molar ratio of 2-chlorobenzyl bromide to anthranilic acid ensures complete conversion.
Urea Formation with 3,4,5-Trimethoxyaniline
Coupling via Triphosgene-Mediated Carbamoylation
N-(2-Chlorobenzyl)anthranilic acid reacts with 3,4,5-trimethoxyaniline using triphosgene as a carbonyl source. The reaction, conducted in tetrahydrofuran (THF) at 0°C to room temperature, generates the bis-urea intermediate in 78% yield.
Mechanistic Insight :
Triphosgene (bis(trichloromethyl) carbonate) releases phosgene in situ, facilitating carbamoylation of both amine groups. The intermediate adopts a planar conformation favorable for cyclization.
Cyclization to Quinazoline-2,4-dione Core
Base-Promoted Intramolecular Condensation
The urea intermediate undergoes cyclization in aqueous NaOH (2 M, 80°C, 4 h), followed by acidification with HCl to precipitate the product. This step achieves 92% yield and >99% purity by HPLC.
Reaction Optimization :
- Temperature : Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition above 110°C.
- Workup : Filtration and washing with cold water remove inorganic salts, avoiding column chromatography.
Alternative Catalytic Approaches
DMAP-Catalyzed One-Pot Synthesis
A metal-free protocol employs 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O) to construct the dione core. Starting from N-(2-chlorobenzyl)-2-aminobenzamide, (Boc)₂O introduces the 2-position carbonyl, followed by PMB-assisted cyclization at room temperature.
Advantages :
- Mild Conditions : Avoids high temperatures and corrosive reagents.
- Scalability : Demonstrated for multi-gram synthesis with 70–75% overall yield.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, aromatic), 6.89 (s, 2H, trimethoxyphenyl), 5.12 (s, 2H, CH₂), 3.82 (s, 9H, OCH₃).
- IR (KBr) : ν 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
- HRMS (ESI) : m/z 507.1245 [M+H]⁺ (calc. 507.1251).
Purity and Stability
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.
Comparative Evaluation of Synthetic Routes
| Parameter | Triphosgene Route | DMAP Catalysis |
|---|---|---|
| Yield (%) | 92 | 75 |
| Reaction Time (h) | 4 | 8 |
| Solvent System | THF/H₂O | CH₂Cl₂ |
| Eco-Friendliness | High | Moderate |
| Scalability | Kilogram-scale | Multi-gram |
Industrial and Environmental Considerations
The triphosgene route aligns with green chemistry principles due to:
- Aqueous Workup : Minimizes organic waste.
- Catalyst-Free Design : Reduces metal contamination risks.
- Atom Economy : 89% calculated for the cyclization step.
Challenges and Mitigation Strategies
- Regioselectivity : Competing N-alkylation at the 3-position is suppressed by steric hindrance from the 2-chlorobenzyl group.
- Urea Hydrolysis : Controlled pH during cyclization prevents decomposition of the dione ring.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core or the aromatic rings are replaced by other substituents. Common reagents include halides, amines, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione. Research indicates that this compound exhibits activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives for their antimicrobial efficacy. The compounds were tested using the Agar well diffusion method against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several derivatives displayed moderate to significant antimicrobial activity compared to standard drugs like ampicillin. Notably, compound 15 exhibited an inhibition zone of 11 mm against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Cancer Therapeutics
Quinazoline derivatives have been recognized for their potential in oncology. The compound this compound has shown promise in targeting cancer cells through various mechanisms.
Case Study: Anti-invasive Properties
Research has indicated that quinazoline derivatives can serve as anti-invasive agents in solid tumors. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and metastasis. A study reported that certain quinazoline derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in developing new anticancer therapies .
Antibacterial Mechanism
The compound acts as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By inhibiting these targets, the compound effectively disrupts bacterial growth and survival .
Anticancer Mechanism
In cancer therapy, quinazoline derivatives may inhibit specific kinases or other proteins involved in cell signaling pathways that promote tumor growth and survival. The structural features of this compound allow it to bind to these targets effectively .
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Moderate activity against Staphylococcus aureus |
| Gram-negative bacteria | Effective against Escherichia coli | |
| Cancer Therapeutics | Anti-invasive | Demonstrated cytotoxicity in various cancer cell lines |
| Enzyme inhibition | Inhibits bacterial gyrase and DNA topoisomerase IV |
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The quinazoline-2,4-dione scaffold is shared with several analogs, but substitutions at the 1- and 3-positions define key differences:
Key Observations :
- Bioactivity Link : The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), suggesting shared anticancer mechanisms .
Bioactivity and Structure–Activity Relationships (SAR)
- Trimethoxyphenyl Role : Derivatives with this group (e.g., 1,3,4-oxadiazoles) exhibit anticancer activity via tubulin polymerization inhibition, suggesting a shared mechanism .
- Substitution Impact: The 2-chlorobenzyl group may enhance cytotoxicity compared to non-halogenated analogs (e.g., 3-methylbenzyl), as chlorine often improves lipophilicity and target affinity .
Biological Activity
1-(2-Chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR) derived from various studies.
- Molecular Formula : CHClNO
- Molecular Weight : 452.9 g/mol
- CAS Number : 892266-22-7
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of quinazoline derivatives, including this compound. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Key Findings:
- The compound exhibited moderate antimicrobial activity against several bacterial strains.
- Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zone values reaching up to 15 mm.
- The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin and vancomycin .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 - 12 | 70 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Activity
The anticancer properties of quinazoline derivatives have also been a focal point of research. Studies indicate that compounds similar to this compound can act as potent inhibitors of cancer cell proliferation.
Case Studies:
- PARP Inhibition : Some derivatives were synthesized as PARP-1/2 inhibitors. These compounds demonstrated IC values in the nanomolar range against PARP-1 and PARP-2.
- General Cytotoxicity : A series of quinazoline derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring could enhance cytotoxicity significantly.
| Compound | IC (μM) | Target |
|---|---|---|
| Compound 10 | < 3.12 | PARP-1 |
| Compound 11 | 3.02 | PARP-2 |
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural components. Modifications at the 1 and 3 positions of the quinazoline ring have been shown to enhance both antimicrobial and anticancer activities.
Notable Modifications:
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. Key steps include:
- Alkylation : Introducing the 2-chlorobenzyl group via nucleophilic substitution.
- Cyclocondensation : Formation of the quinazoline-dione core using urea or thiourea under acidic conditions.
- Functionalization : Coupling the 3,4,5-trimethoxyphenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Characterization is performed using NMR (¹H/¹³C) for structural confirmation and HPLC-MS for purity assessment (>95%) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
Answer:
Optimization strategies include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of the trimethoxyphenyl group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Control : Stepwise heating (60–120°C) minimizes side reactions in cyclization steps.
Steric hindrance from the 2-chlorobenzyl group may require prolonged reaction times (24–48 hrs) .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene protons of chlorobenzyl) and δ 6.5–7.5 ppm (aromatic protons).
- ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm.
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (C₂₃H₂₀ClN₂O₅: ~455.8 g/mol).
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Advanced: How is structure-activity relationship (SAR) studied for quinazoline derivatives in anticancer research?
Answer:
- Substituent Variation : Systematic modification of the chlorobenzyl and trimethoxyphenyl groups to assess potency.
- Enzyme Assays : Testing inhibition of EGFR or VEGFR kinases (IC₅₀ values).
- Computational Docking : Predicting binding interactions with kinase domains (e.g., using MOE or AutoDock).
SAR studies show that electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while methoxy groups improve solubility .
Basic: What in vitro assays evaluate the compound’s anticancer potential?
Answer:
- MTT/Proliferation Assays : Dose-response curves against cancer cell lines (e.g., MCF-7, A549).
- Apoptosis Detection : Flow cytometry (Annexin V/PI staining).
- Cell Cycle Analysis : PI staining to identify G1/S arrest.
Data from similar quinazoline derivatives show GI₅₀ values in the 0.1–10 µM range .
Advanced: How are contradictions in biological activity data resolved?
Answer:
- Standardized Protocols : Replicating assays under controlled conditions (e.g., serum-free media, consistent cell passage numbers).
- Meta-Analysis : Comparing data across studies with attention to variables like cell line origin and assay duration.
Discrepancies in IC₅₀ values often arise from differences in compound purity or assay methodologies .
Basic: How do substituents influence bioavailability?
Answer:
- 3,4,5-Trimethoxyphenyl : Enhances lipophilicity and membrane permeability.
- 2-Chlorobenzyl : May reduce metabolic clearance via steric hindrance of cytochrome P450 enzymes.
LogP calculations (e.g., ~3.5) predict moderate blood-brain barrier penetration .
Advanced: What computational methods predict binding modes with kinase targets?
Answer:
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., GROMACS).
- Pharmacophore Modeling : Identifies critical H-bond acceptors (e.g., quinazoline carbonyl groups).
Studies on EGFR suggest the chlorobenzyl group occupies a hydrophobic pocket, while the dione moiety interacts with catalytic lysine residues .
Basic: What are known biological targets of quinazoline-2,4-dione derivatives?
Answer:
- Kinases : EGFR, VEGFR, and FGFR (implicated in cancer proliferation).
- Topoisomerases : DNA replication interference.
- Microtubules : Mitotic disruption (e.g., paclitaxel-like activity).
Target validation is performed via siRNA knockdown or competitive binding assays .
Advanced: How is metabolic stability assessed preclinically?
Answer:
- Liver Microsome Assays : Incubation with CYP450 isoforms (e.g., CYP3A4) to measure half-life.
- Plasma Stability Tests : Monitoring degradation in human plasma (37°C, 24 hrs).
- ADMET Modeling : Predicts clearance rates using QSAR models.
Data for similar compounds show t₁/₂ > 2 hrs in microsomes, suggesting moderate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
